Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate
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Overview
Description
Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors .
Mode of Action
It is likely that it interacts with its targets by binding to their active sites, thereby modulating their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the methyl ester and other substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques such as microwave-assisted synthesis or flow chemistry may be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.
Scientific Research Applications
Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyrimidines with different substituents, such as:
- 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
- 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanamide
Uniqueness
What sets Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate apart from similar compounds is its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-11-14(9-10-15(22)24-3)12(2)21-17(19-11)16(18(23)20-21)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGUDHLITUYRHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C(=O)NN12)C3=CC=CC=C3)C)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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